molecular formula C13H8BrF3 B051996 4-Bromo-4'-(trifluoromethyl)biphenyl CAS No. 69231-87-4

4-Bromo-4'-(trifluoromethyl)biphenyl

Cat. No. B051996
CAS RN: 69231-87-4
M. Wt: 301.1 g/mol
InChI Key: KLTJNRREHHZLKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related biphenyl compounds often involves halogenation reactions and the use of orientation catalysts to control the substitution pattern. For example, bromination of biphenyl using an orientation catalyst allows for the targeted introduction of bromine atoms, facilitating the synthesis of compounds like 4-bromobiphenyl with controlled by-products (Jia Feng-cong, 2006).

Molecular Structure Analysis

The molecular structure of bromo and trifluoromethyl-substituted biphenyls can significantly affect their properties. X-ray diffraction studies provide insight into the crystalline structure, revealing the influence of substituents on the overall molecular configuration. For instance, the structure and reactivity of similar molecules have been elucidated through spectroscopic and quantum chemical investigations (S. Arshad et al., 2017).

Chemical Reactions and Properties

Compounds like 4-Bromo-4'-(trifluoromethyl)biphenyl participate in various chemical reactions, including coupling reactions facilitated by catalysts. Such processes are critical for the synthesis of complex organic molecules and materials. The reactivity of these compounds towards different reagents can lead to a wide range of derivatives with potential applications in various domains.

Physical Properties Analysis

The physical properties of bromo and trifluoromethyl-substituted biphenyls, such as melting and boiling points, solubility, and crystalline structure, are influenced by the nature of the substituents. These properties are essential for determining the compound's suitability for specific applications, including its role in liquid crystal displays and other materials (Ren Guo-du, 2001).

Safety And Hazards

The compound is classified under GHS07 and its signal word is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-bromo-4-[4-(trifluoromethyl)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrF3/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15,16)17/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTJNRREHHZLKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00507701
Record name 4-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-4'-(trifluoromethyl)biphenyl

CAS RN

69231-87-4
Record name 4-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 250 mL flask was charged with 4-(trifluoromethyl)phenylboronic acid (4.85 g, 25.5 mmol), 4-bromoiodobenzene (7.22 g, 25.5 mmol), Pd(OAc)2 (57.2 mg, 0.255 mmol) and sodium carbonate (5.41 g, 51.0 mmol). The flask was flushed with nitrogen, then n-propanol (40 mL) and water (8 mL) were added. The mixture was stirred at 100° C. overnight. The reaction mixture was cooled to room temperature and diluted with water. The mixture was extracted with ethyl acetate. The organic layer was washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The crude residue was purified by silica gel chromatography to provide 4-bromo-4′-(trifluoromethyl)biphenyl (5.4 g, 70%) as a colorless solid. 1H NMR (400 MHz, CDCl3) δ 7.62-7.73 (m, 4H), 7.57-7.61 (m, 2H), 7.43-7.47 (m, 2H).
Quantity
4.85 g
Type
reactant
Reaction Step One
Quantity
7.22 g
Type
reactant
Reaction Step One
Quantity
5.41 g
Type
reactant
Reaction Step One
Quantity
57.2 mg
Type
catalyst
Reaction Step One

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